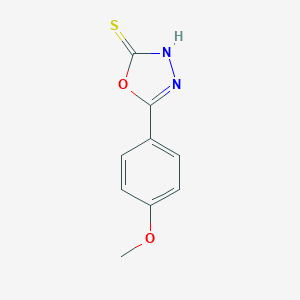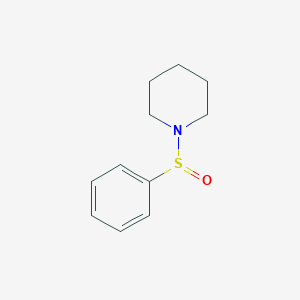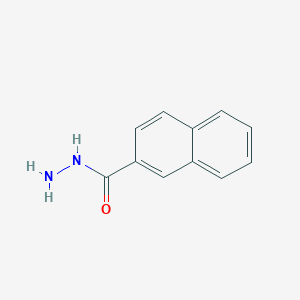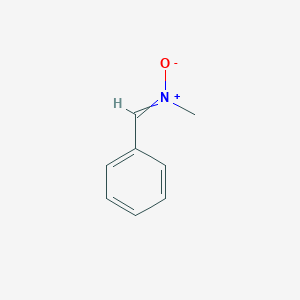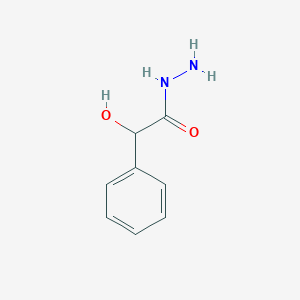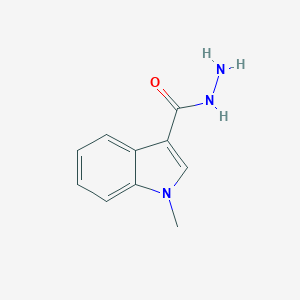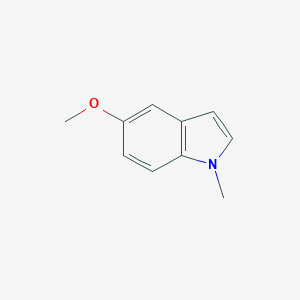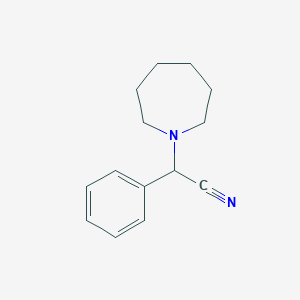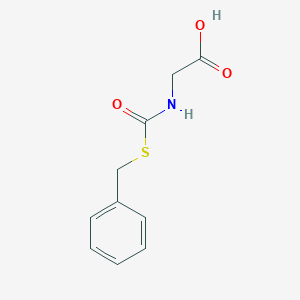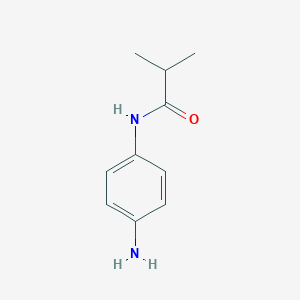
N-(4-aminophenyl)-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, stability, etc .Applications De Recherche Scientifique
Advanced Oxidation Processes
N-(4-aminophenyl)-2-methylpropanamide and its derivatives play a crucial role in environmental science, especially in the degradation of pollutants through advanced oxidation processes (AOPs). These processes are vital for treating water contaminated with acetaminophen (ACT), leading to various by-products. The study conducted by Qutob et al. (2022) highlights the effectiveness of AOPs in breaking down ACT into less harmful compounds, thus mitigating environmental pollution. The research provides a comprehensive overview of the degradation pathways, kinetics, and mechanisms involved in the AOPs, emphasizing the environmental impact of pharmaceutical pollutants and the efficiency of AOPs in their treatment (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Synthetic Opioids on the Illicit Drug Market
The chemistry and pharmacology of non-fentanyl novel synthetic opioid receptor agonists, including N-substituted benzamides and acetamides, have been detailed in the review by Sharma et al. (2018). This research discusses the emergence of these compounds as substances of abuse and their significant impact on drug markets, prevalence, and harm. The study underlines the importance of international early warning systems in tracking emerging psychoactive substances, facilitating the gathering of relevant data for detailed risk assessments. This research underscores the need for continuous monitoring and regulation to manage the risks associated with these potent substances (Sharma, Hales, Rao, NicDaéid, & McKenzie, 2018).
Biomarkers for Cancer Risk Assessment
The metabolism and carcinogenicity of 4-aminobiphenyl (4-ABP) and its adducted form, N-deoxyguanosine-C8-4-aminobiphenyl (dG-C8-4-ABP), have been extensively reviewed by Chen et al. (2018). This review provides valuable insights into the use of dG-C8-4-ABP as a biomarker for assessing cancer risk, particularly in the context of tobacco smoke exposure and dietary factors. The study emphasizes the significance of detecting and quantitating dG-C8-4-ABP in biological samples to evaluate the carcinogenic potential of 4-ABP, contributing to improved cancer prevention and risk assessment strategies (Chen, Zhang, & Vouros, 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(4-aminophenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7(2)10(13)12-9-5-3-8(11)4-6-9/h3-7H,11H2,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZENEPXJSXLINE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353013 |
Source


|
| Record name | N-(4-aminophenyl)-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-aminophenyl)-2-methylpropanamide | |
CAS RN |
441053-25-4 |
Source


|
| Record name | N-(4-aminophenyl)-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

